Enhanced Hydrolytic Stability of Tri-tert-butyl borate Versus Triethyl and Triisopropyl Borates
Tri-tert-butyl borate exhibits significantly reduced susceptibility to hydrolysis compared to its less sterically encumbered analogs, triethyl borate and triisopropyl borate . This enhanced stability arises directly from the steric shielding provided by the three bulky tert-butyl groups, which physically obstruct the approach of water molecules to the electrophilic boron center . While borate esters as a class are known to be hydrolytically labile in aqueous media, steric hindrance from bulky alkoxy substituents can substantially mitigate this decomposition pathway [1].
| Evidence Dimension | Hydrolytic stability (steric hindrance effect) |
|---|---|
| Target Compound Data | Less prone to hydrolysis; sterically protected by three tert-butyl groups |
| Comparator Or Baseline | Triethyl borate, triisopropyl borate (reported as comparatively more susceptible to hydrolysis) |
| Quantified Difference | Qualitative comparison (no rate constant data available in retrieved sources); steric hindrance mechanism is established at class level for borate esters [1] |
| Conditions | Moisture exposure conditions; comparative stability assessment based on alkoxy group steric bulk |
Why This Matters
Reduced hydrolytic decomposition translates to longer shelf-life, fewer handling constraints in ambient laboratory conditions, and improved reaction reproducibility in moisture-sensitive synthetic applications—key procurement considerations for high-throughput or scaled workflows.
- [1] Grokipedia. Borate Esters: Hydrolytic Stability and Steric Hindrance Effects. Section: Hydrolysis and Stability. View Source
